4-((4-Fluorophenyl)sulfonyl)butanoyl chloride
Overview
Description
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride is a useful research compound. Its molecular formula is C10H10ClFO3S and its molecular weight is 264.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Materials Synthesis
4-((4-Fluorophenyl)sulfonyl)butanoyl chloride has been pivotal in the synthesis of advanced materials. It's instrumental in creating soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit remarkable solubility, thermal stability, mechanical strength, and low dielectric constants, making them suitable for various high-performance applications (Liu et al., 2013).
Water Desalination Technology
The compound plays a role in the synthesis of novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), used in fabricating polysulfone composite membranes. These membranes are notable for their hydrophilicity, salt rejection abilities, and antifouling properties, showing potential in water desalination technologies (Padaki et al., 2013).
Carbohydrate Chemistry
In carbohydrate chemistry, this compound has been utilized in the synthesis of a protected glycosyl donor, showcasing its potential in the synthesis of complex carbohydrates. The protective group offers stability under acidic conditions and can be cleaved under mild basic conditions, demonstrating versatility in organic synthesis (Spjut et al., 2010).
Organic Synthesis and Material Science
It's also used in the synthesis of sulfonyl chlorides, crucial intermediates in organic synthesis. These intermediates are essential in the formation of densely packed aromatic Self-Assembled Monolayers (SAMs) on gold surfaces, indicating its significance in material science and nanotechnology (Houmam et al., 2011).
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonylbutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3S/c11-10(13)2-1-7-16(14,15)9-5-3-8(12)4-6-9/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPFOEKYUCBQQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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